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Compound of Interest

Compound Name:
5-(4-Chloro-phenoxy)-pentanoic

acid

CAS No.: 7170-55-0

Cat. No.: B1333465 Get Quote

Executive Summary
5-(4-Chloro-phenoxy)-pentanoic acid (CAS: 7170-55-0) is a specialized phenoxy-alkanoic

acid derivative serving as a critical chemical probe in two distinct fields: metabolic

pharmacology and agrochemical resistance mechanisms.[1] Structurally, it combines a

lipophilic 4-chlorophenoxy "head" with a flexible pentanoic acid "tail."[1]

This guide delineates its utility as a scaffold for investigating Peroxisome Proliferator-Activated

Receptor (PPAR) selectivity and as a metabolic probe for studying beta-oxidation pathways in

plant physiology.[1] Unlike its shorter-chain analogs (e.g., 2,4-D or Clofibric acid), the 5-carbon

chain of this molecule offers unique steric properties, making it an essential tool for Structure-

Activity Relationship (SAR) studies.[1]

Chemical Profile & Physicochemical Properties[1][2]
[3][4][5][6][7]
Before integrating this compound into biological assays, researchers must account for its

solubility profile and lipophilicity, which dictate its bioavailability and membrane permeability.[1]
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Property Value Relevance to Research

CAS Number 7170-55-0

Unique Identifier for

procurement/database search.

[1]

Molecular Formula C₁₁H₁₃ClO₃
Basis for mass spectrometry

confirmation.[1]

Molecular Weight 228.67 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD).[1]

LogP (Predicted) ~3.2 - 3.5

High lipophilicity; requires

DMSO/Ethanol for stock

solutions.[1]

pKa ~4.75 (Carboxylic acid)

Ionized at physiological pH

(7.4); impacts protein binding.

[1]

Physical State White to off-white solid

Melting point typically 75-80°C

(analogous to similar phenoxy

acids).[1]

Core Research Applications
Application A: Metabolic Disease Research (PPAR
Agonism)
The chlorophenoxy moiety is a "privileged structure" in lipid-lowering drugs (fibrates).[1] 5-(4-
Chloro-phenoxy)-pentanoic acid serves as a molecular ruler in SAR studies to determine the

optimal linker length for PPAR-alpha vs. PPAR-gamma selectivity.[1]

Mechanism: The carboxylate head group forms hydrogen bonds with the Tyr464/Tyr314

residues in the PPAR Ligand Binding Domain (LBD), while the chlorophenoxy tail occupies

the hydrophobic pocket.[1]

Research Utility: By comparing the binding affinity of the C2 (Acetic), C3 (Propionic), and C5

(Pentanoic) analogs, researchers can map the depth of the LBD hydrophobic pocket.[1] The
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C5 chain allows the aromatic ring to reach deeper hydrophobic sub-pockets, potentially

altering subtype selectivity.[1]

Application B: Agrochemical & Plant Metabolism
Studies
In plant physiology, this compound acts as a pro-herbicide probe to study beta-oxidation

efficiency.[1]

The Beta-Oxidation Mechanism: Plants degrade fatty acids (and phenoxy-alkanoic acids) by

removing two carbons at a time.[1]

Hypothesis: 5-(4-chlorophenoxy)pentanoic acid (C5)

3-(4-chlorophenoxy)propanoic acid (C3)

Formyl-phenoxy derivative (Inactive/Unstable).[1]

Experimental Use: It is used to select for plant variants with specific beta-oxidation defects.

[1] If a plant cannot beta-oxidize the non-toxic C5 precursor into a toxic active metabolite (if

the C3 or C1 form is toxic), it survives, revealing the genetic pathway involved.[1]

Experimental Protocols
Protocol 1: Chemical Synthesis (Williamson Ether
Synthesis)[1]
Objective: Synthesize high-purity 5-(4-Chloro-phenoxy)-pentanoic acid for biological testing.

Reagents:

4-Chlorophenol (1.0 eq)[1]

Ethyl 5-bromovalerate (1.1 eq)[1]

Potassium Carbonate (

, 2.0 eq)[1]
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Acetonitrile (Solvent)[1]

Sodium Hydroxide (NaOH, 2M)[1]

Workflow:

Nucleophilic Substitution: Dissolve 4-chlorophenol in acetonitrile. Add

and stir for 30 min to generate the phenoxide anion.

Alkylation: Add ethyl 5-bromovalerate dropwise. Reflux at 80°C for 6–8 hours.[1] Monitor via

TLC (Hexane:EtOAc 4:1).[1]

Isolation of Ester: Filter off inorganic salts. Evaporate solvent.[1]

Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add 2M NaOH (3 eq) and stir at RT

for 4 hours.

Workup: Acidify to pH 2 with 1M HCl. The product will precipitate or form an oil.[1] Extract

with Ethyl Acetate.[1]

Purification: Recrystallize from Hexane/Ethanol to obtain the free acid.

Protocol 2: PPAR-alpha Ligand Binding Assay (TR-
FRET)[1]
Objective: Quantify the binding affinity (

) of the compound to the PPAR-alpha receptor.

Preparation: Prepare a 10 mM stock of 5-(4-Chloro-phenoxy)-pentanoic acid in DMSO.

Incubation: In a 384-well plate, mix:

PPAR-alpha-LBD-GST fusion protein (5 nM).[1]

Fluorescently labeled tracer ligand (e.g., Fluormone™ Pan-PPAR Green).[1]

Terbium-labeled anti-GST antibody.[1]
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Test compound (serial dilution 10 µM to 1 nM).

Equilibrium: Incubate for 2 hours at room temperature in the dark.

Detection: Measure TR-FRET signal (Excitation: 340 nm; Emission: 520 nm / 495 nm).

Analysis: A decrease in FRET ratio indicates displacement of the tracer, confirming binding.

[1]

Visualization of Mechanisms[1]
Diagram 1: Synthetic Pathway & Plant Metabolism
Logic[1]
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Caption: Synthesis workflow via Williamson etherification and subsequent beta-oxidation

pathway in plant systems.

Diagram 2: PPAR Agonist Signaling Pathway[1]
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Caption: Mechanism of Action: Ligand activation of PPAR-alpha leads to heterodimerization

and gene transcription.[1]

Safety & Handling (SDS Summary)
Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

Handling: Use standard PPE (Nitrile gloves, safety goggles).[1] Perform synthesis in a fume

hood due to the use of alkyl halides.[1]

Storage: Store at +2°C to +8°C. Hygroscopic; keep container tightly closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Research Applications of 5-(4-Chloro-
phenoxy)-pentanoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333465#potential-research-applications-for-5-4-
chloro-phenoxy-pentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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